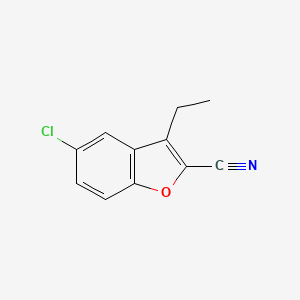

![molecular formula C21H14BrFN4OS2 B3013511 1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189484-93-2](/img/structure/B3013511.png)

1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" is a derivative of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one, which is a class of compounds known for their potential biological activities. The structure suggests the presence of multiple heterocyclic rings, which are often associated with a wide range of pharmacological properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from heterocyclic precursors. For instance, derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one were synthesized through reactions involving 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d] pyrimidin-4(3H)-one with hydrazonoyl chlorides or hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes followed by cyclization . Similarly, the synthesis of pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones involved heterocyclization of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with isothiocyanates, displacement with hydrazine, and cyclocondensation with orthoesters .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of fused heterocyclic rings. The crystal structure of a related compound, 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, revealed that the fused rings are nearly coplanar, which could be indicative of the planarity in the compound of interest as well. The crystal packing is stabilized by weak intermolecular hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of multiple reactive sites, including the thioether and the halogenated benzyl groups. These sites can undergo further chemical transformations, such as nucleophilic substitutions or coupling reactions, which can be utilized to synthesize a variety of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" are not detailed in the provided papers, related compounds typically exhibit properties that are influenced by their heterocyclic and aromatic nature. These properties include solubility in organic solvents, melting points, and stability under various conditions. The presence of halogen atoms may also affect the lipophilicity of the compound, which is an important factor in drug design .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- Synthesis of Derivatives : The compound 1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one belongs to a broader class of chemicals that includes various synthesized derivatives. These derivatives are often prepared through heterocyclization and nucleophilic displacement, followed by cyclocondensation with orthoesters (Davoodnia et al., 2008).

Biological Activities

Antimicrobial Activities : Compounds in the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin class have been investigated for their antimicrobial properties. Some derivatives display significant antimicrobial activity against various bacterial and fungal species (Hossain & Bhuiyan, 2009).

Anticonvulsant and Antidepressant Properties : Derivatives of this compound class, such as pyrido[2,3-d]pyrimidine derivatives, have been evaluated for potential anticonvulsant and antidepressant activities. Some derivatives demonstrated significant efficacy in pharmacological tests, surpassing reference drugs in certain aspects (Zhang et al., 2016).

Potential as Adenosine A2 Receptor Antagonists : Derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin have been synthesized and evaluated for their interaction with adenosine A2 and A1 receptors. Certain derivatives exhibited significant activity, indicating potential for medical applications (Gatta et al., 1993).

Potential Antitumor Activity

- Antitumor Properties : Some isomers of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin have shown strong antiproliferative activity against human tumor cell lines. These derivatives are of interest in cancer research for their potential as antitumor agents (Lauria et al., 2013).

Propiedades

IUPAC Name |

12-[(3-bromophenyl)methylsulfanyl]-8-[(4-fluorophenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrFN4OS2/c22-15-3-1-2-14(10-15)12-30-21-25-24-20-26(11-13-4-6-16(23)7-5-13)19(28)18-17(27(20)21)8-9-29-18/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQUIOQOIDFWJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrFN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

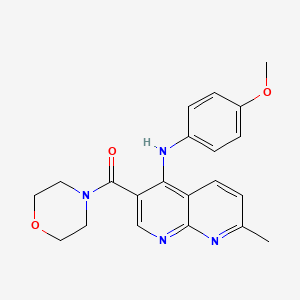

![3-(2-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3013428.png)

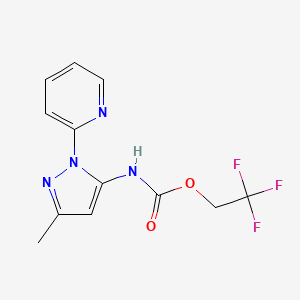

![ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate dioxalate](/img/structure/B3013429.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3013430.png)

![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate](/img/structure/B3013433.png)

![1-{4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B3013435.png)

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3013437.png)

![1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride](/img/structure/B3013439.png)

![N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide](/img/structure/B3013440.png)

![N-[tert-butyl(dimethyl)silyl]methanesulfonamide](/img/structure/B3013445.png)

![Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B3013448.png)

![ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B3013451.png)